Selectivity for α3β4 over α4β2 nAChRs in a Neuronal Model
PhTX-343 demonstrates a clear selectivity profile against heterologously expressed human α3β4 and α4β2 nAChRs. The IC50 for inhibiting α3β4 receptors is 7.7 nM, which is approximately 10-fold lower (more potent) than the IC50 of 80 nM for α4β2 receptors [1]. This differential potency establishes PhTX-343 as a valuable tool for discriminating between these two major neuronal nAChR subtypes.
| Evidence Dimension | Potency (IC50) and selectivity at heterologously expressed human nAChR subtypes |
|---|---|
| Target Compound Data | IC50 = 7.7 nM at α3β4 nAChR; IC50 = 80 nM at α4β2 nAChR |
| Comparator Or Baseline | Selectivity ratio for PhTX-343 is 10.4-fold (80 nM / 7.7 nM) |
| Quantified Difference | 10.4-fold selectivity for α3β4 over α4β2 |
| Conditions | Xenopus oocytes expressing human α3β4 or α4β2 nAChRs; two-electrode voltage clamp at -100 mV |
Why This Matters
This selectivity is essential for experiments requiring pharmacological isolation of α3β4-containing receptors, which are implicated in ganglionic transmission and addiction pathways, without confounding inhibition of the prevalent α4β2 subtype.
- [1] Kachel HS, Franzyk H, Mellor IR. Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency. Journal of Medicinal Chemistry. 2019;62(13):6214-6222. doi:10.1021/acs.jmedchem.9b00519 View Source
